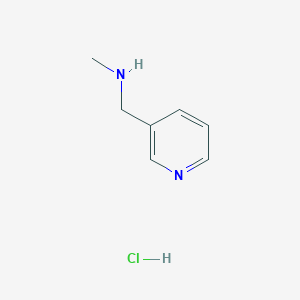

N-methyl-1-(pyridin-3-yl)methanamine hydrochloride

Description

Contextualization within Pyridine-Containing Amine Chemistry

The pyridine (B92270) ring is a fundamental heterocyclic aromatic compound structurally related to benzene, with one nitrogen atom replacing a carbon-hydrogen group. wikipedia.org This nitrogen atom imparts unique properties to the molecule, including a weakly alkaline nature. wikipedia.org The presence of the nitrogen atom makes the pyridine ring electron-deficient, which influences its reactivity. pharmaguideline.com Consequently, electrophilic substitution reactions on the pyridine ring are less facile compared to benzene. pharmaguideline.com However, it is more susceptible to nucleophilic substitution, particularly at the 2 and 4 positions. pharmaguideline.com

Amines and other nitrogen-containing functional groups are prevalent in a vast array of biologically active natural products and synthetic compounds, making them central to modern drug discovery. nih.gov The combination of a pyridine ring and an amine functional group in N-methyl-1-(pyridin-3-yl)methanamine hydrochloride results in a molecule with a versatile chemical profile. The nitrogen atom in the pyridine ring can act as a Lewis base, participating in reactions with various acids and metal ions to form salts and coordination complexes. wikipedia.orgpharmaguideline.com

Significance as a Versatile Synthetic Building Block and Intermediate

N-methyl-1-(pyridin-3-yl)methanamine hydrochloride serves as a crucial intermediate in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its structural features, including the reactive amine group and the pyridine ring, allow for a wide range of chemical transformations.

One notable application of this compound is in the synthesis of more complex biologically active molecules. For instance, it is a key fragment in the structure of Vonoprazan, a potassium-competitive acid blocker used for treating acid-related diseases. nih.gov The synthesis of such complex molecules often involves multi-step processes where N-methyl-1-(pyridin-3-yl)methanamine hydrochloride is introduced as a key building block.

The reactivity of the secondary amine group allows for various derivatizations, such as N-alkylation and N-acylation, to introduce new functional groups and build molecular complexity. The pyridine ring itself can also be functionalized, although its electron-deficient nature requires specific reaction conditions. researchgate.net The development of efficient methods for the functionalization of pyridine derivatives remains an active area of research. nih.govresearchgate.netorganic-chemistry.org

Below is a table summarizing some key chemical properties of the related compound, pyridin-3-ylmethanamine hydrochloride:

| Property | Value |

| Molecular Weight | 144.60 g/mol |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Exact Mass | 144.0454260 Da |

| Topological Polar Surface Area | 38.9 Ų |

| Heavy Atom Count | 9 |

| Data sourced from PubChem CID 2792509 nih.gov |

Historical Overview of its Research Trajectory

The research trajectory of N-methyl-1-(pyridin-3-yl)methanamine hydrochloride is intrinsically linked to the broader advancements in organic synthesis and medicinal chemistry. Its utility as a building block likely became more apparent as the demand for complex pyridine-containing molecules in drug discovery increased. The development of novel synthetic methodologies, such as those for the selective N-methylation of amines and the functionalization of pyridine rings, has further enhanced the accessibility and application of this compound. researchgate.netrsc.org The continued exploration of new reactions and their application in the synthesis of novel compounds ensures that N-methyl-1-(pyridin-3-yl)methanamine hydrochloride will remain a relevant and valuable tool for synthetic chemists.

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-methyl-1-pyridin-3-ylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.ClH/c1-8-5-7-3-2-4-9-6-7;/h2-4,6,8H,5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQPMDLGNKITTNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CN=CC=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936225-53-5 | |

| Record name | 3-Pyridinemethanamine, N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936225-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis and Advanced Synthetic Methodologies

Established Synthetic Pathways for N-methyl-1-(pyridin-3-yl)methanamine

The primary and most established route for synthesizing N-methyl-1-(pyridin-3-yl)methanamine is through the reductive amination of pyridine-3-carboxaldehyde with methylamine (B109427). wikipedia.org This method is favored for its efficiency and directness, converting a carbonyl group into an amine in a controlled manner. wikipedia.org

Reductive amination, also known as reductive alkylation, is a powerful transformation in organic synthesis that forms amines from carbonyl compounds. wikipedia.org The reaction between pyridine-3-carboxaldehyde and methylamine proceeds via an intermediate imine, which is then reduced to the final secondary amine product. wikipedia.org This can be performed as a one-pot reaction where the aldehyde, amine, and reducing agent are combined, or in a stepwise manner where the imine is formed first and then reduced. wikipedia.orgorganic-chemistry.org

The choice of reducing agent is crucial for the success of the reductive amination, as it must selectively reduce the imine intermediate without significantly reducing the starting aldehyde. masterorganicchemistry.com Several reducing agents have been effectively employed for this purpose.

Sodium Cyanoborohydride (NaBH₃CN) : This is a widely used reagent for reductive amination due to its mild nature and selectivity. masterorganicchemistry.com It is particularly effective under weakly acidic conditions (pH 4-5), where the imine is protonated to form an iminium ion. masterorganicchemistry.com The iminium ion is more susceptible to reduction by NaBH₃CN than the aldehyde, ensuring high yields of the desired amine. masterorganicchemistry.com Its reduced reactivity compared to sodium borohydride (B1222165) prevents the unwanted reduction of the starting aldehyde or ketone. masterorganicchemistry.comyoutube.com

Catalytic Hydrogenation with Palladium on Carbon (Pd/C) : This method involves the use of hydrogen gas in the presence of a palladium catalyst supported on carbon. It is considered a green chemistry approach as it avoids the use of hydride reagents. wikipedia.org However, a potential side reaction with this method can be the reduction of the pyridine (B92270) ring or debenzylation if benzyl (B1604629) groups are present elsewhere in the molecule. researchgate.net

Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃) : As a milder alternative to sodium cyanoborohydride, NaBH(OAc)₃ is often preferred because it is less toxic and does not require acidic conditions for the reduction of the imine. masterorganicchemistry.com It is particularly effective for the reductive amination of aldehydes. researchgate.net

Pyridine-Borane Complex : This reagent offers a mild and convenient alternative to cyanoborohydride-based procedures. sciencemadness.org It has the necessary selectivity to reduce the imine intermediate effectively. sciencemadness.org

Below is an interactive data table summarizing the common reducing agents.

| Reducing Agent | Common Abbreviation | Key Advantages | Considerations |

| Sodium Cyanoborohydride | NaBH₃CN | Selective for imines/iminium ions over carbonyls. masterorganicchemistry.com | Toxic cyanide byproduct; often requires pH control. masterorganicchemistry.comsciencemadness.org |

| Catalytic Hydrogenation | H₂/Pd/C | "Green" method; high atom economy. wikipedia.org | May reduce other functional groups (e.g., nitro groups, pyridine ring). researchgate.net |

| Sodium Triacetoxyborohydride | STAB | Non-toxic; effective under neutral conditions; good for aldehydes. masterorganicchemistry.comresearchgate.net | Can be less reactive for ketones. |

| Pyridine-Borane | Mild and effective alternative to NaBH₃CN. sciencemadness.org | Less commonly cited than other borohydrides. |

The choice of solvent significantly impacts the rate and outcome of reductive amination by influencing both the formation of the imine intermediate and the subsequent reduction step. researchgate.netrsc.org

Polar protic solvents like methanol (B129727) and ethanol (B145695) are commonly used and often facilitate the reaction. researchgate.net Methanol, in particular, is frequently selected as a suitable solvent. researchgate.net The polarity of the solvent can aid in the formation of the Schiff base, leading to better conversion rates. researchgate.net Furthermore, polar solvents generally offer better solubility for the starting materials. researchgate.net

However, halogenated solvents such as dichloromethane (B109758) (CH₂Cl₂) and 1,2-dichloroethane (B1671644) (DCE) are also prevalent, especially when using sodium triacetoxyborohydride as the reducing agent. researchgate.net Due to environmental concerns associated with chlorinated solvents, greener alternatives like ethyl acetate (B1210297) and dimethyl carbonate have been investigated and found to be high-performance substitutes for a wide range of substrates. researchgate.netrsc.org The reaction is typically carried out at room temperature. google.com

| Solvent Class | Examples | Impact on Reaction |

| Polar Protic | Methanol, Ethanol | Facilitates Schiff base formation; good solubility of reactants. researchgate.net |

| Halogenated | Dichloromethane (CH₂Cl₂), 1,2-Dichloroethane (DCE) | Commonly used with STAB. researchgate.net |

| "Green" Alternatives | Ethyl Acetate, Dimethyl Carbonate | Environmentally preferable; high performance. researchgate.net |

The mechanism of reductive amination begins with the nucleophilic attack of the amine (methylamine) on the carbonyl carbon of the aldehyde (pyridine-3-carboxaldehyde). wikipedia.org This initial addition forms a hemiaminal intermediate. wikipedia.org The hemiaminal then undergoes dehydration, losing a molecule of water to form an imine, also known as a Schiff base. wikipedia.orgmdpi.com

This imine formation is a reversible equilibrium process. wikipedia.org To drive the reaction towards the imine, conditions are often optimized to facilitate the removal of water. This can be achieved through the use of dehydrating agents like molecular sieves. sciencemadness.org The imine intermediate is typically not isolated but is reduced in situ to the final amine product. wikipedia.org The Zincke reaction, which involves the ring-opening of pyridinium (B92312) salts to form "Zincke imines," demonstrates a related transformation where imine intermediates are key for further functionalization. nsf.govnih.govchemrxiv.org

While reductive amination is the most direct route, other coupling strategies can be envisioned for the synthesis of N-methyl-1-(pyridin-3-yl)methanamine and its derivatives. For instance, palladium-catalyzed coupling reactions, such as the Suzuki coupling, are powerful methods for forming carbon-carbon bonds. google.com A synthetic route could potentially involve coupling a pyridine-3-yl boronic acid derivative with a suitable partner containing the methylaminomethyl moiety. Another approach involves the Heck reaction, which has been used in the synthesis of analogues by coupling N-Boc protected amines with 3-bromopyridine. nih.gov These methods are generally more complex and multi-stepped compared to direct reductive amination for this specific target molecule but are valuable for creating more complex derivatives. nih.gov

Patented literature describes alternative methods that deviate from the standard aldehyde-amine condensation. One such method involves a reductive amination reaction between a cyanohydrin and a primary amine. google.com In this approach, a cyanohydrin derived from a suitable precursor reacts with a primary amine, such as a pyridinyl-methylamine, in a reducing medium. google.com

The reaction is typically carried out in an alcohol solvent like methanol, and the reducing agent is often a boron hydride, specifically sodium cyanoborohydride. google.com To facilitate the reaction, an organic base like 1,4-diazabicyclo[2.2.2]octane (DABCO) may be added, particularly if the amine is used as its hydrochloride salt. google.com This novel application of cyanohydrins provides an alternative pathway that can be advantageous for specific substrates, potentially offering different reactivity and selectivity profiles compared to the direct use of aldehydes. google.com

Reductive Amination of Pyridine-3-carboxaldehyde with Methylamine

Development of Novel and Green Synthetic Approaches

Modern synthetic chemistry emphasizes the development of sustainable processes. For N-methyl-1-(pyridin-3-yl)methanamine, this involves creating methods that are more efficient, use less hazardous materials, and are suitable for large-scale production.

Catalysis is central to improving the efficiency and selectivity of chemical syntheses. The N-methylation of the primary amine precursor, 1-(pyridin-3-yl)methanamine, is a key synthetic step. Researchers have explored various catalytic systems to make this transformation more atom-economical and efficient, often using methanol as a green methylating agent.

Heterogeneous nickel catalysts have shown promise for the selective mono-N-methylation of amines. For instance, a Ni/ZnAlOₓ catalyst, prepared by calcination and reduction of a NiZnAl-layered double hydroxide, has been effectively used for the N-methylation of aniline (B41778) with methanol. This type of catalyst demonstrates high conversion rates under optimized conditions and can be recycled, adding to the process's sustainability.

Homogeneous catalysts based on noble metals like iridium have also been developed. Iridium(I) complexes featuring N,O-functionalized N-heterocyclic carbene (NHC) ligands are effective for the N-methylation of amines using methanol as the C1 source. These reactions proceed via a "borrowing hydrogen" mechanism, where methanol is temporarily dehydrogenated to formaldehyde, which then reacts with the amine to form an imine intermediate that is subsequently hydrogenated by the metal hydride species to yield the N-methylated product. While highly active, the cost and need for recovery of noble metal catalysts are key considerations for industrial applications.

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of pharmaceutical intermediates, including enhanced safety, better process control, and easier scalability. The synthesis of N-methyl secondary amines is well-suited to this technology.

Flow processes have been developed for the synthesis of N-methyl secondary amines via nucleophilic substitution using aqueous methylamine. These systems can include in-line workups, streamlining the entire production process from starting material to purified product. For example, a process time of 140 minutes has been reported to produce significant quantities (e.g., 10.6 g) of an N-methyl secondary amine with high yield (88%). organic-chemistry.org

Furthermore, continuous-flow systems have been successfully applied to the synthesis of complex heterocyclic structures derived from pyridine-containing starting materials. In one study, a two-step synthesis involving trifluoroacetamide (B147638) formation and dehydrative cyclization of a pyridin-2-ylmethanamine (B45004) derivative was optimized in a continuous-flow reactor. organic-chemistry.org By precisely controlling parameters such as temperature, pressure, and residence time, quantitative yields (>99%) were achieved, demonstrating the power of this technology for efficient and scalable synthesis. organic-chemistry.org

Derivatization and Functionalization Strategies of the Pyridine Ring and Amine Moiety

The ability to selectively modify the pyridine ring and the amine group of N-methyl-1-(pyridin-3-yl)methanamine is crucial for creating analogues with tailored properties. A variety of chemical strategies have been developed for this purpose.

The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This electronic character dictates its reactivity towards substitution reactions.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally deactivated towards electrophilic attack compared to benzene. The reaction requires harsh conditions, and the substitution occurs preferentially at the 3-position (meta-position). This is because the intermediates formed by attack at the 2- or 4-position place a positive charge on the electronegative nitrogen atom, which is highly unfavorable. Therefore, direct functionalization of the pyridine ring in N-methyl-1-(pyridin-3-yl)methanamine via EAS would be challenging and would likely require activation of the ring or highly reactive electrophiles.

Nucleophilic Aromatic Substitution (NAS): In contrast to EAS, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions, especially if a good leaving group (like a halide) is present at these positions. While the parent compound does not have such a leaving group, this reactivity is key for the derivatization of halogenated pyridine precursors. A more direct method for functionalizing the ring in a closely related structure, N-(pyridin-3-ylmethyl)pivalamide, involves lithiation. Using a strong base like t-butyllithium, it is possible to deprotonate the ring at the 4-position, creating a dilithiated intermediate that can react with various electrophiles to introduce new substituents.

The secondary amine moiety is a key site for functionalization.

Oxidation: The secondary amine group can be oxidized to form an imine. This transformation is valuable as the resulting imine can undergo further reactions, such as nucleophilic additions. Photocatalytic methods offer a green approach to this oxidation. For instance, photosensitive C70, a fullerene, has been used as a photocatalyst for the efficient oxidation of various secondary benzylamines to their corresponding imines using visible light and oxygen. organic-chemistry.orgnih.gov This method is noted for its fast reaction rates and clean conversions. organic-chemistry.orgnih.gov Another effective catalytic system for this transformation is a binary mixture of gold on carbon (Au/C) and copper(II) oxide (CuO), which utilizes atmospheric oxygen as the oxidant. nih.govacs.org

Reduction: The direct reduction of a simple secondary amine is not a typical transformation. However, if the amine is first converted into an amide, this group can be catalytically reduced back to an amine. Various catalytic systems, employing metals such as iridium, nickel, and cobalt, have been developed for the hydrosilylative reduction of secondary amides to the corresponding secondary amines. rsc.orgnih.govacs.org This two-step sequence (acylation followed by reduction) provides a route to modify the N-substituent.

While N-methyl-1-(pyridin-3-yl)methanamine itself is achiral, the development of stereoselective methods is crucial for synthesizing chiral derivatives, which are often required for biological applications. Such derivatives could feature a stereocenter at the carbon atom connecting the pyridine ring and the nitrogen (the α-carbon).

One advanced approach involves the chemo-enzymatic dearomatization of activated pyridines. This strategy can convert readily available pyridine derivatives into stereo-defined chiral piperidines, which are valuable saturated heterocyclic scaffolds. nih.gov The key step often involves a stereoselective cascade reaction catalyzed by enzymes like amine oxidases and ene imine reductases. nih.gov

Another strategy focuses on the asymmetric addition of nucleophiles to chiral imine precursors. For example, the highly diastereoselective addition of Grignard reagents to chiral γ-chlorinated N-tert-butanesulfinyl imines has been used to synthesize a variety of 2-substituted pyrrolidines with high yields and stereocontrol. rsc.org Similar principles can be applied to create chiral α-substituted 1-(pyridin-3-yl)methanamine derivatives, where a chiral auxiliary directs the stereochemical outcome of the addition of a carbon nucleophile to a pyridin-3-yl-derived imine.

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific, experimentally-derived high-resolution NMR data for N-methyl-1-(pyridin-3-yl)methanamine hydrochloride is not available in published literature.

Detailed ¹H NMR spectral interpretation and assignment for this compound cannot be provided as the data is not publicly available.

Detailed ¹³C NMR spectral analysis for this compound cannot be provided as the data is not publicly available.

Information regarding 2D NMR techniques for this specific compound is not available in the scientific literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

While the molecular weight can be calculated, specific experimental mass spectrometry data, including fragmentation analysis from techniques like ESI-MS or HR-ESI-MS, has not been found in publicly accessible databases or scientific articles.

No specific ESI-MS data or fragmentation analysis for this compound is available.

No specific HR-ESI-MS data or fragmentation analysis for this compound is available.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. For N-methyl-1-(pyridin-3-yl)methanamine hydrochloride, the spectra would be dominated by vibrations characteristic of the pyridinium (B92312) cation, the secondary ammonium (B1175870) group, and the aliphatic methylene (B1212753) and methyl groups. While specific, fully analyzed spectra for the hydrochloride salt are not publicly available, the vibrational modes can be predicted based on established group frequencies and data for the free base, N-methyl-1-(pyridin-3-yl)methanamine, for which vapor phase IR and FT-Raman spectra have been recorded. nih.gov

In the hydrochloride salt, the secondary amine is protonated to form a secondary ammonium ion (-CH₂-NH₂⁺-CH₃). This protonation significantly influences the vibrational spectrum, particularly in the N-H stretching region. A broad and strong absorption band is expected in the IR spectrum, typically spanning from 2400 to 3200 cm⁻¹, which is characteristic of the N-H stretching vibrations in an ammonium salt. The C-H stretching vibrations from the aromatic pyridine (B92270) ring and the aliphatic methyl and methylene groups are expected in the 2800-3100 cm⁻¹ region. docbrown.info

The following table summarizes the expected key vibrational frequencies for N-methyl-1-(pyridin-3-yl)methanamine hydrochloride.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Ammonium (-NH₂⁺-) | N-H Stretch | 2400 - 3200 | Strong, Broad |

| Aromatic Pyridine | C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic (CH₂, CH₃) | C-H Stretch | 2850 - 2960 | Medium-Strong |

| Aromatic Pyridine | C=C, C=N Ring Stretch | 1400 - 1600 | Medium-Strong |

| Ammonium (-NH₂⁺-) | N-H Bend | 1500 - 1600 | Medium |

| Aliphatic (CH₂, CH₃) | C-H Bend | 1350 - 1470 | Medium |

| Aliphatic/Aromatic | C-N Stretch | 1020 - 1250 | Medium |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the solid-state properties of a compound.

A search of crystallographic databases indicates that the crystal structure of N-methyl-1-(pyridin-3-yl)methanamine hydrochloride has not been publicly reported. However, structural data is available for closely related compounds, which can provide valuable insight into the likely packing and conformation of the target molecule.

One such related compound is 1-N-(3-pyridylmethyl)aminonaphthalene hydrochloride. researchgate.net The study of this molecule revealed its crystallographic parameters via X-ray powder diffraction. The compound was found to crystallize in a monoclinic system with the space group P21/m. researchgate.net The unit cell parameters were determined, providing a quantitative description of the crystal lattice. researchgate.net Such information is vital for understanding the solid-state packing and identifying potential polymorphic forms. Given the structural similarity, it is plausible that N-methyl-1-(pyridin-3-yl)methanamine hydrochloride would exhibit comparable hydrogen bonding patterns, likely involving the ammonium proton, the chloride anion, and the pyridine nitrogen atom.

The crystallographic data for this related compound are detailed in the table below.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/m |

| a (Å) | 16.257 (8) |

| b (Å) | 9.236 (7) |

| c (Å) | 13.221 (6) |

| β (°) | 94.87 (5) |

| Volume (ų) | 1978 (1) |

| Z (molecules/unit cell) | 6 |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to understand the fundamental electronic properties of a molecule.

The electronic structure of N-methyl-1-(pyridin-3-yl)methanamine determines its reactivity and the nature of its interactions with other molecules. Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial. The HOMO-LUMO gap provides an indication of the molecule's chemical stability and reactivity. For N-methyl-1-(pyridin-3-yl)methanamine, the nitrogen atoms of the pyridine (B92270) ring and the secondary amine are expected to be key sites for electronic interactions.

Interactive Table: Hypothetical Molecular Orbital Properties

Below is an interactive table presenting hypothetical data from a molecular orbital analysis.

| Molecular Orbital | Energy (eV) | Key Atomic Contributions |

| HOMO | -6.2 | Pyridine ring (π-system), Amine Nitrogen (lone pair) |

| LUMO | -0.8 | Pyridine ring (π*-system) |

| HOMO-LUMO Gap | 5.4 | N/A |

Note: The data in this table is illustrative and not derived from actual experimental or computational results for this specific compound.

The flexibility of the bond between the pyridine ring and the methanamine group allows the molecule to adopt various three-dimensional conformations. Conformer analysis is used to identify the most stable (lowest energy) arrangements of the atoms. By rotating the key rotatable bonds and calculating the potential energy of each resulting structure, an energy landscape can be generated. This landscape reveals the energetically favorable conformations that the molecule is most likely to adopt, which is critical for understanding how it might fit into a biological binding site.

The amine functionalities in N-methyl-1-(pyridin-3-yl)methanamine—the pyridine nitrogen and the secondary amine—can exist in protonated or deprotonated states depending on the pH of their environment. Computational methods can predict the pKa values of these groups, which is the pH at which 50% of the molecules are protonated. nih.gov This is vital for understanding the molecule's charge state under physiological conditions (typically pH 7.4), which in turn influences its solubility, membrane permeability, and ability to form ionic interactions with biological targets. Various software packages use empirical methods or quantum chemical calculations to predict these values. nih.gov

Interactive Table: Predicted pKa Values

The following table shows predicted pKa values for the ionizable centers of N-methyl-1-(pyridin-3-yl)methanamine.

| Ionizable Group | Predicted pKa | Predominant State at pH 7.4 |

| Pyridine Nitrogen | 5.5 | Protonated |

| Secondary Amine | 9.8 | Protonated |

Note: The data in this table is for illustrative purposes.

Molecular Dynamics Simulations (e.g., for ligand-target interactions, if applicable)

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov If a biological target for N-methyl-1-(pyridin-3-yl)methanamine were identified, MD simulations could be used to model the dynamic interactions between the ligand and the target's binding site. nih.gov These simulations provide insights into the stability of the binding pose, the key intermolecular interactions (such as hydrogen bonds and hydrophobic contacts), and the conformational changes that may occur in both the ligand and the target upon binding. nih.govresearchgate.net Advanced techniques like metadynamics can be employed to explore the binding and unbinding pathways and to calculate the free energy of binding. rwth-aachen.de

Structure-Activity Relationship (SAR) Studies based on Computational Modeling

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity. oncodesign-services.comuni-bonn.de Computational modeling is a key component of modern SAR analysis, allowing for the prediction of activity for novel compounds and guiding the design of more potent and selective molecules. oncodesign-services.comuni-bonn.de

In the absence of a known 3D structure of the biological target, ligand-based design methods can be used. mdpi.comnih.govnih.gov These approaches rely on a set of known active molecules to build a model that predicts activity. Techniques include pharmacophore modeling, which identifies the essential 3D arrangement of functional groups required for activity, and quantitative structure-activity relationship (QSAR) models, which correlate physicochemical properties of molecules with their biological activities. mdpi.com

When the 3D structure of the target is available, structure-based design approaches are employed. mdpi.comethernet.edu.et These methods use the target's structure to design ligands that can bind with high affinity and selectivity. ethernet.edu.et Molecular docking, a key technique in this approach, predicts the preferred orientation of a ligand within a binding site and estimates the strength of the interaction. This allows for the virtual screening of large compound libraries and the rational design of modifications to improve binding. nih.gov

Analysis of Substituent Effects on Electronic Properties and Binding Affinity

The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) to the pyridine ring can modulate the electron density across the molecule. EWGs, such as nitro (-NO2) or cyano (-CN) groups, decrease the electron density on the aromatic ring, which can influence the pKa of the pyridinic nitrogen and the aminic nitrogen, thereby affecting the molecule's ionization state at physiological pH. Conversely, EDGs, like methyl (-CH3) or methoxy (B1213986) (-OCH3) groups, increase the electron density. These changes in electronic distribution are critical for the formation of hydrogen bonds, electrostatic interactions, and van der Waals forces with amino acid residues in a protein's binding pocket.

For instance, in a study on imidazo[4,5-b]pyridine-based inhibitors, it was observed that compounds with EDGs exhibited stronger electrostatic and charge transfer energies in their interactions with key residues compared to those with EWGs. mdpi.com This was attributed to a higher electron density at the nitrogen atom of the pyridine ring in the presence of an EDG. mdpi.com

The binding affinity of a ligand is a direct consequence of these intermolecular interactions. The strategic placement of substituents can either enhance or diminish these interactions. A study on a series of 5-HT4 receptor ligands demonstrated the profound impact of subtle changes to the aromatic ring on binding affinity. nih.gov While the core structure in that study differs from N-methyl-1-(pyridin-3-yl)methanamine, the principles of substituent effects on binding affinity are transferable. For example, replacing an iodine atom with a smaller substituent like fluorine retained binding affinity, whereas a larger nitro group led to a decrease. nih.gov This highlights the interplay between electronic effects and steric factors in ligand-receptor binding.

The following tables present data from computational and experimental studies on related compounds, illustrating the impact of different substituents on electronic properties and binding affinity.

| Parent Compound Moiety | Substituent | Change in Binding Affinity |

|---|---|---|

| 8-Iodo-2,3-dihydrobenzo[b] nih.govnih.govdioxine | -F | Retained |

| 8-Iodo-2,3-dihydrobenzo[b] nih.govnih.govdioxine | -H | Slightly Increased |

| 8-Iodo-2,3-dihydrobenzo[b] nih.govnih.govdioxine | -CN | ~15-fold Decrease |

| 8-Iodo-2,3-dihydrobenzo[b] nih.govnih.govdioxine | -CH3 | ~3-fold Decrease |

| 8-Iodo-2,3-dihydrobenzo[b] nih.govnih.govdioxine | -NO2 | ~3.5-fold Decrease |

| Compound Type | Substituent Nature | Relative Electrostatic Energy (kcal/mol) | Relative Charge Transfer Energy (kcal/mol) | In Vitro Activity (IC50, nM) |

|---|---|---|---|---|

| Compound 1 | EWG (Br) | Reference | Reference | 5150 |

| Compound 2 | EWG (Cl) | Lower | Lower | 8533 |

| Compound 3 | EWG (F) | Lower | Lower | >30,000 |

| Compound 4 | EDG | -4.41 (Stronger) | -1.33 (Stronger) | >30,000 |

These data underscore the principle that both the electronic nature (electron-donating or -withdrawing) and the size of a substituent can significantly modulate the binding affinity of a compound. For N-methyl-1-(pyridin-3-yl)methanamine hydrochloride, it can be hypothesized that EDGs on the pyridine ring would increase the basicity of the pyridinic nitrogen, potentially leading to stronger electrostatic interactions with acidic residues in a binding site. Conversely, EWGs would decrease this basicity but could participate in other types of interactions, such as dipole-dipole or hydrogen bonding, depending on the specific group.

Computational modeling allows for the systematic investigation of these effects. By calculating properties such as molecular electrostatic potential (MEP) maps, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and performing molecular docking simulations, researchers can predict how different substituents will alter the electronic landscape of N-methyl-1-(pyridin-3-yl)methanamine and its analogs, and how these changes will translate to binding affinity for a given target. nih.gov This in silico approach is invaluable for prioritizing the synthesis of novel derivatives with potentially improved pharmacological profiles.

Role in Advanced Organic Synthesis and Chemical Building Blocks

Precursor in the Synthesis of Complex Organic Molecules

The compound's bifunctional nature, with a Lewis basic pyridine (B92270) nitrogen and a nucleophilic secondary amine, makes it an ideal starting material for constructing elaborate molecular architectures.

N-methyl-1-(pyridin-3-yl)methanamine is a key component in the synthesis of various nitrogen-containing heterocyclic systems, which are prevalent scaffolds in medicinal chemistry. openmedicinalchemistryjournal.com Its amine and pyridine functionalities can participate in a variety of cyclization reactions to form fused or spirocyclic ring systems. For instance, it can be used in multi-component reactions where the amine group acts as a nucleophile and the pyridine ring can be involved in subsequent cyclization or aromatization steps. mdpi.com The synthesis of novel pyrimidine (B1678525) derivatives, for example, can involve condensation reactions with precursors that then cyclize to form the heterocyclic core. openmedicinalchemistryjournal.com These reactions are often pivotal in creating libraries of compounds for drug discovery, as nitrogen heterocycles are known to be crucial for biological activity. researchgate.net

One of the most significant applications of N-methyl-1-(pyridin-3-yl)methanamine is its role as a crucial intermediate in the synthesis of precursors for highly successful tyrosine kinase inhibitors, such as Nilotinib and Imatinib. arborpharmchem.comchemicalbook.com These drugs are used in the treatment of specific types of cancer, particularly chronic myeloid leukemia (CML). mdpi.com

In the synthesis of Imatinib, for example, a key intermediate is N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine amine. While N-methyl-1-(pyridin-3-yl)methanamine itself isn't directly used in the most common routes, structurally similar 3-substituted pyridine precursors are fundamental. researchgate.netgoogle.com The pyridine-pyrimidine core of Imatinib is often constructed using a 3-acetylpyridine (B27631) or a related derivative which is then elaborated. researchgate.net

For Nilotinib, the synthesis involves the condensation of 3-(dimethylamino)-1-(3-pyridyl)-2-propen-1-one with a guanidino-benzamide derivative. asianpubs.org The 1-(3-pyridyl) portion of this precursor underscores the importance of the pyridin-3-yl structural motif, which is the core of N-methyl-1-(pyridin-3-yl)methanamine. Various patented syntheses for Nilotinib and its intermediates list compounds with this pyridinyl moiety as essential starting materials or intermediates. chemicalbook.comgoogle.com The precise structure of N-methyl-1-(pyridin-3-yl)methanamine makes it a valuable synthon for creating the specific side chains required for these complex active pharmaceutical ingredients.

| Pharmaceutical | Role of Pyridin-3-yl Motif | Key Synthetic Step Example |

| Imatinib | Forms part of the core phenylaminopyrimidine scaffold. mdpi.com | Condensation of a pyrimidine precursor with a 3-pyridinyl containing fragment. researchgate.net |

| Nilotinib | Essential component of the final drug structure, linking to the pyrimidine ring. asianpubs.org | Condensation of 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one with a substituted benzamide. asianpubs.org |

Chiral Building Block in Asymmetric Synthesis (for related chiral amines)

While N-methyl-1-(pyridin-3-yl)methanamine is not inherently chiral, the development of catalytic asymmetric methods to synthesize chiral pyridine derivatives is a highly active area of research. chim.it Chiral amines are of immense importance in pharmaceuticals and serve as ligands in asymmetric catalysis. The synthesis of enantiomerically pure pyridine derivatives can be challenging due to the coordinating ability of the pyridine nitrogen, which can interfere with metal catalysts. chim.it

However, strategies have been developed for the asymmetric synthesis of related chiral amines. These include:

Asymmetric Reduction: The catalytic asymmetric reduction of imines derived from pyridyl ketones is a common method to produce chiral pyridyl amines. chim.itmdpi.com

Chiral Auxiliaries: Using chiral auxiliaries, such as tert-butanesulfinamide, allows for the diastereoselective synthesis of chiral amines, which can be subsequently deprotected to yield the enantiomerically enriched product. yale.edu

Catalytic Asymmetric Addition: The addition of nucleophiles to pyridyl imines, catalyzed by chiral complexes, can afford chiral amino products. chim.it

These methods enable the creation of a diverse range of chiral building blocks based on the pyridinylmethanamine scaffold, which are then used in the synthesis of complex, stereochemically defined target molecules. rsc.org

Ligand Design in Coordination Chemistry

The structure of N-methyl-1-(pyridin-3-yl)methanamine, containing two nitrogen donor atoms (the pyridine and the secondary amine), makes it an effective ligand in coordination chemistry. Such ligands, often referred to as bidentate N,N'-ligands, can coordinate with a variety of metal ions to form stable metal complexes.

The design of ligands is crucial for developing new catalysts, functional materials, and therapeutic agents. ethernet.edu.et Pyridinyl-containing ligands are particularly common in this field. nih.gov The specific geometry and electronic properties of the resulting metal complex are dictated by the ligand's structure, including the bite angle and the steric hindrance around the metal center. N-methyl-1-(pyridin-3-yl)methanamine and its derivatives can be used to synthesize:

Catalysts: Metal complexes that can catalyze a wide range of organic transformations, such as hydrogenations, cross-couplings, and oxidations.

Functional Materials: Coordination polymers or metal-organic frameworks (MOFs) with interesting magnetic, optical, or porous properties. diva-portal.org

Bioinorganic Models: Complexes that mimic the active sites of metalloenzymes, helping to elucidate biological mechanisms.

The properties of these complexes can be fine-tuned by modifying the ligand structure, for example, by introducing different substituents on the pyridine ring or the amine nitrogen. uni-wuerzburg.de

Applications in Supramolecular Chemistry

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent intermolecular forces. N-methyl-1-(pyridin-3-yl)methanamine possesses structural features that make it a candidate for designing supramolecular assemblies. nih.gov

These features include:

Hydrogen Bonding: The secondary amine group can act as both a hydrogen bond donor (N-H) and acceptor.

Coordination: The nitrogen atoms can coordinate with metal ions to direct the assembly of large, ordered structures like cages or grids. rsc.org

Aromatic Interactions: The pyridine ring can participate in π-π stacking interactions with other aromatic systems.

These non-covalent interactions can be harnessed to construct complex architectures such as macrocycles, rotaxanes, and catenanes. rsc.org For instance, bis(1,2,3-triazolyl)pyridine (btp) motifs, which are structurally related to the pyridyl-amine setup, are used to create macrocycles that can bind anions or self-assemble into nanotubes. rsc.org Porphyrin-based supramolecular assemblies, which often incorporate pyridyl moieties, have applications in photodynamic therapy and drug delivery. nih.gov The ability to form predictable, stable, non-covalent bonds makes this class of compounds valuable for the bottom-up construction of functional nanomaterials.

Investigation of Biochemical Interactions and Mechanisms

Molecular Target Identification and Binding Mechanisms (e.g., ligand-receptor interactions, enzyme modulation)

The primary molecular target identified for the related compound Vonoprazan is the gastric H+,K+-ATPase, the proton pump responsible for the final step in gastric acid secretion. takeda.com Unlike traditional proton pump inhibitors (PPIs), Vonoprazan is classified as a potassium-competitive acid blocker (P-CAB). takeda.com Its mechanism of action is characterized by a reversible, K+-competitive inhibition of the enzyme. takeda.com

Modeling studies based on the homologous Na+,K+-ATPase predict that the binding of this analog occurs within a luminal vestibule of the H+,K+-ATPase, between the membrane-spanning helices 4, 5, and 6. nih.gov The interaction is stabilized by specific molecular bonds:

A key hydrogen bond forms between the positively charged N-methylamino group of the compound and the negatively charged carboxyl group of glutamic acid at position 795 (Glu795) in the K+-binding site.

Additional hydrogen bonds are predicted between the oxygens of the compound's sulfonyl group and the hydroxyl group of tyrosine at position 799 (Tyr799). A mutation of this residue to phenylalanine (Tyr799Phe) was shown to increase the dissociation rate threefold, confirming the importance of this interaction.

The slow dissociation of the compound from the enzyme, which contributes to its long-lasting effect, is further explained by the presence of aspartic acid (Asp137) and asparagine (Asn138) in the loop between the first and second transmembrane helices. These residues create an electrostatic barrier that hinders the exit of the sulfonyl group from the binding site. nih.gov

The stoichiometry of binding to the H+,K+-ATPase has been determined to be 2.2 nmol/mg in the presence of Mg-ATP, vanadate, or MgPi.

Role in Modulating Enzyme Activity and Metabolic Pathways

The principal role of Vonoprazan is the modulation of the H+,K+-ATPase enzyme, leading to a powerful and sustained inhibition of gastric acid secretion. takeda.com Its metabolic breakdown has also been investigated, showing it is metabolized through multiple pathways. In vitro studies using human liver microsomes and hepatocytes have identified that its metabolism is primarily mediated by the cytochrome P450 isoform CYP3A4, with partial contributions from CYP2B6, CYP2C19, and CYP2D6, as well as the non-CYP enzyme sulfotransferase SULT2A1. researchgate.netresearchgate.net This multi-pathway metabolism suggests a lower likelihood of pharmacokinetic variability due to genetic polymorphisms in a single CYP enzyme. takeda.comresearchgate.net

The inhibitory effect on the H+,K+-ATPase system is potent and pH-independent. In studies using porcine gastric microsomes, Vonoprazan inhibited H+,K+-ATPase activity with a low IC₅₀ value, demonstrating high potency. takeda.com Importantly, this inhibitory activity is not significantly affected by ambient pH, a distinct advantage over traditional PPIs which require an acidic environment for activation. takeda.com Furthermore, the compound shows high selectivity, as it does not inhibit Na+,K+-ATPase activity even at concentrations 500 times higher than its IC₅₀ value for the gastric proton pump. medchemexpress.com

| Compound | IC₅₀ (nM) |

|---|---|

| Vonoprazan | 19 |

By inhibiting the H+,K+-ATPase, Vonoprazan directly modulates the final step of the gastric acid secretion biochemical pathway in parietal cells. takeda.com This inhibition prevents the exchange of intracellular H+ for extracellular K+, thus blocking the secretion of hydrochloric acid into the gastric lumen. The effect is rapid, occurring from the first dose, and sustained, due to the compound's high affinity (Ki = 3.0 ηmol/L) and slow dissociation from the enzyme. takeda.comnih.gov

| Parameter | Value |

|---|---|

| Inhibition Constant (Ki) | 3.0 nM |

| Stoichiometry of Binding | 2.2 nmol/mg |

Interactions with Neurotransmitter Systems (for related structural analogs)

The available scientific literature primarily focuses on the gastrointestinal effects of Vonoprazan and similarly structured compounds. While some pyridine (B92270) alkaloids are known to have activity in the central nervous system, detailed studies on the direct interaction of this specific class of H+,K+-ATPase inhibitors with neurotransmitter systems have not been extensively documented. nih.gov

Studies on Cellular Processes (e.g., in vitro studies on cell lines, excluding human clinical trials or direct human biological effects)

In vitro studies have been crucial in elucidating the mechanism of action. These studies have utilized isolated systems such as porcine gastric microsomes, which contain a high concentration of the H+,K+-ATPase enzyme, to determine inhibitory concentrations and binding kinetics. takeda.com Further investigations have used isolated gastric glands and parietal cells to confirm the compound's selective binding and accumulation in the target cells, independent of their acid secretory state. nih.gov These cellular-level studies have demonstrated that the compound accumulates and is retained in gastric tissue, which accounts for its prolonged pharmacological effect.

The primary mechanism of action for Vonoprazan is the direct, competitive inhibition of the H+,K+-ATPase enzyme at the apical membrane of the parietal cell. takeda.com This action is a direct modulation of the enzyme's ion-pumping function rather than an alteration of intracellular signaling cascades that regulate cellular processes like gene expression or proliferation. The existing research focuses on this terminal step of acid secretion, and significant effects on broader cell signaling pathways have not been identified as part of its principal mechanism.

Cellular Uptake and Distribution Mechanisms

The entry of N-methyl-1-(pyridin-3-yl)methanamine and its analogs into cells is governed by a combination of physicochemical properties and interactions with cellular transport systems. The primary mechanisms implicated in its cellular uptake and distribution are passive diffusion across the cell membrane and potential carrier-mediated transport by organic cation transporters (OCTs).

Passive Diffusion:

The ability of a molecule to passively diffuse across the lipid bilayer of a cell membrane is heavily influenced by its lipophilicity, size, and the presence of specific functional groups. Studies on a series of monosubstituted pyridine compounds using Caco-2 cell monolayers, a model for the intestinal barrier, have demonstrated that the parent pyridine molecule is highly permeable. nih.gov However, the addition of functional groups can significantly alter this permeability. For instance, the position of an amino group on the pyridine ring has a substantial effect on passive transport, with 4-aminopyridine (B3432731) showing considerably lower permeability than 3-aminopyridine (B143674). nih.gov This suggests that for N-methyl-1-(pyridin-3-yl)methanamine, a small, relatively lipophilic molecule, passive diffusion is a likely route of cellular entry. The rate of this diffusion is dictated by the concentration gradient between the extracellular and intracellular environments. taylorandfrancis.com Computational analyses suggest that the energy required for the molecule to shed its surrounding water molecules (aqueous desolvation) is a critical factor determining the rate of passive permeability for pyridine derivatives. nih.gov

Carrier-Mediated Transport:

As N-methyl-1-(pyridin-3-yl)methanamine exists as a cation at physiological pH, its transport may also be facilitated by membrane proteins that handle endogenous and exogenous organic cations. The Organic Cation Transporter (OCT) family, part of the Solute Carrier (SLC) 22A family, is responsible for the uptake and distribution of a wide array of cationic drugs and xenobiotics. nih.govresearchgate.net

Research on other pyridine-containing compounds supports the potential involvement of these transporters. For example, the disposition and tissue accumulation of cis-diammine(pyridine)chloroplatinum(II) were found to be significantly dependent on the function of Organic Cation Transporter 1 (OCT1), particularly in the liver and intestine. nih.govnih.gov Furthermore, the renal elimination of 4-aminopyridine is known to be mediated by active secretion involving Organic Cation Transporter 2 (OCT2). pensoft.net Given these precedents, it is plausible that OCTs could recognize N-methyl-1-(pyridin-3-yl)methanamine as a substrate, facilitating its transport into cells in tissues where these transporters are expressed, such as the liver, kidney, and intestine. nih.gov This carrier-mediated pathway would be an energy-independent process, driven by the electrochemical gradient of the molecule across the cell membrane. mdpi.com

Structural Analog Comparison and Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For N-methyl-1-(pyridin-3-yl)methanamine and its analogs, SAR studies focus on modifications to the pyridine ring and the methylamine (B109427) side chain to understand and optimize biochemical interactions.

The position of the side chain on the pyridine ring (ortho, meta, or para) is a critical determinant of a molecule's physicochemical properties and, consequently, its biological activity. The nitrogen atom in the pyridine ring influences the electron distribution, making the three positions electronically distinct. This affects properties such as pKa, membrane permeability, and the ability to form hydrogen bonds, all of which impact how the molecule interacts with biological targets.

Similarly, research on the passive permeability of aminopyridines across Caco-2 cell monolayers revealed a pronounced positional effect. The permeability of 3-aminopyridine was found to be substantially higher than that of 4-aminopyridine, highlighting how a simple shift in substituent position can dramatically alter a molecule's ability to cross biological membranes. nih.gov In the context of receptor binding, studies of epibatidine (B1211577) analogs showed that various substitutions on the pyridine ring altered the affinity, efficacy, and selectivity for different neuronal nicotinic receptor subtypes. researchgate.net These findings underscore that the 3-position (meta) of the side chain in N-methyl-1-(pyridin-3-yl)methanamine confers a specific set of properties that are distinct from its 2- (ortho) and 4- (para) substituted counterparts.

| Substituent Position | Relative Property/Activity | Example Compound Class | Observed Effect | Reference |

|---|---|---|---|---|

| Para (4-position) | Cellular Uptake | N-alkylpyridylporphyrins | Highest cellular uptake and membrane partition. | nih.gov |

| Meta (3-position) | Cellular Uptake | N-alkylpyridylporphyrins | Intermediate cellular uptake and membrane partition. | nih.gov |

| Ortho (2-position) | Cellular Uptake | N-alkylpyridylporphyrins | Lowest cellular uptake and membrane partition. | nih.gov |

| Para (4-position) | Passive Permeability | Aminopyridines | Lower permeability compared to the 3-amino isomer. | nih.gov |

| Meta (3-position) | Passive Permeability | Aminopyridines | Higher permeability compared to the 4-amino isomer. | nih.gov |

Rational drug design leverages SAR insights to create novel derivatives with improved potency, selectivity, or pharmacokinetic properties. By understanding how specific structural features contribute to biological activity, chemists can make targeted modifications to a lead compound like N-methyl-1-(pyridin-3-yl)methanamine.

The general strategy involves several approaches:

Functional Group Modification: The methylamine side chain can be altered, for instance, by changing the N-methyl group to larger alkyl groups or incorporating it into a cyclic structure. These changes can affect target binding affinity and selectivity.

Scaffold Hopping or Decoration: The pyridine ring itself can be substituted with various functional groups (e.g., halogens, methoxy (B1213986) groups) to modulate its electronic properties and interactions with a target protein. Alternatively, the pyridine core can be replaced with other heterocyclic systems to explore different binding modes.

Bioisosteric Replacement: Replacing parts of the molecule with chemical groups that have similar physical or chemical properties (bioisosteres) can improve metabolic stability or other pharmacokinetic parameters without losing biological activity.

Advanced Analytical Methodologies for Characterization and Detection in Research Matrices

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental in determining the purity of N-methyl-1-(pyridin-3-yl)methanamine hydrochloride and for its isolation from reaction mixtures or impurities. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are powerful tools for these purposes, each with specific advantages and considerations.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of polar, non-volatile compounds such as N-methyl-1-(pyridin-3-yl)methanamine hydrochloride. Reversed-phase (RP) HPLC is particularly well-suited for this purpose, where a non-polar stationary phase is used with a polar mobile phase.

Detailed research on analogous pyridine-containing compounds, such as nicotine (B1678760) and its derivatives, provides a strong basis for developing HPLC methods for N-methyl-1-(pyridin-3-yl)methanamine hydrochloride. For instance, a C18 column is a common choice for the stationary phase, offering excellent separation capabilities for such analytes. The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). The pH of the aqueous phase is a critical parameter to control the ionization state of the amine and achieve optimal retention and peak shape.

Table 1: Representative HPLC Conditions for the Analysis of Structurally Similar Pyridine (B92270) Compounds

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Ammonium (B1175870) acetate (B1210297) buffer (e.g., 20 mM, pH 4.5) B: Acetonitrile |

| Gradient | Isocratic or Gradient (e.g., 5-95% B over 20 minutes) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~260 nm |

| Column Temperature | 30-40 °C |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in higher resolution, improved sensitivity, and substantially faster analysis times. For the purity assessment and isolation of N-methyl-1-(pyridin-3-yl)methanamine hydrochloride, UPLC can offer considerable advantages in throughput and efficiency.

Methods developed for the rapid separation and quantification of nicotine and its related substances are directly applicable. These methods often employ BEH (Ethylene Bridged Hybrid) C18 columns, which are robust across a wide pH range. The mobile phases are similar to those used in HPLC but are optimized for the faster flow rates and higher pressures of UPLC systems.

Table 2: Typical UPLC Parameters for the Analysis of Nicotine and Related Pyridine Alkaloids

| Parameter | Condition |

|---|---|

| Column | BEH C18 (e.g., 100 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase | A: Ammonium carbonate buffer (e.g., 10 mM, pH 8.9) B: Acetonitrile |

| Gradient | Rapid gradient (e.g., 10-90% B over 5 minutes) |

| Flow Rate | 0.5-0.7 mL/min |

| Detection | Photodiode Array (PDA) or UV at ~260 nm |

| Column Temperature | 35-45 °C |

Gas Chromatography (GC)

The direct analysis of N-methyl-1-(pyridin-3-yl)methanamine hydrochloride by Gas Chromatography (GC) is generally not feasible due to the compound's low volatility and thermal lability as a hydrochloride salt. However, GC analysis can be employed under specific conditions, typically involving either derivatization or specialized injection techniques.

For the analysis of the free base form, N-methyl-1-(pyridin-3-yl)methanamine, derivatization is a common strategy to increase volatility and improve chromatographic performance. Silylation reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), can be used to convert the primary amine to a less polar and more volatile trimethylsilyl (B98337) derivative. Another approach is acylation using reagents like heptafluorobutyric anhydride (B1165640) (HFBA).

Alternatively, headspace GC can be utilized for the analysis of the amine hydrochloride salt. In this technique, the sample is dissolved in a high-boiling-point solvent containing a strong base (e.g., imidazole (B134444) in dimethyl sulfoxide) in a sealed vial. Upon heating, the volatile free amine is liberated into the headspace and subsequently injected into the GC system. This approach avoids the direct injection of the non-volatile salt.

Table 3: Potential GC Approaches for N-methyl-1-(pyridin-3-yl)methanamine Analysis

| Approach | Description | Typical Conditions |

|---|---|---|

| Derivatization (as free base) | Conversion to a more volatile derivative (e.g., silylation, acylation). | Column: DB-5ms or similar; Detector: FID or MS; Derivatizing agents: BSTFA, MSTFA, HFBA. |

| Headspace GC (as hydrochloride salt) | Liberation of the volatile free amine from the salt in a sealed vial. | Solvent: DMSO with imidazole; Incubation: 100°C; Column: DB-624 or similar. |

Quantitative Analysis Methods in Complex Research Samples (excluding biological fluids/tissues for clinical purposes)

The quantitative analysis of N-methyl-1-(pyridin-3-yl)methanamine hydrochloride in complex research samples, such as chemical reaction monitoring or environmental research samples, necessitates highly sensitive and selective methods. Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

LC-MS/MS combines the separation power of HPLC or UPLC with the high selectivity and sensitivity of a triple quadrupole mass spectrometer. The analyte is first separated chromatographically and then ionized, typically using electrospray ionization (ESI) in positive mode for a basic compound like N-methyl-1-(pyridin-3-yl)methanamine. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented, and a characteristic product ion is monitored. This provides a high degree of specificity, minimizing interferences from the sample matrix.

The development of a quantitative LC-MS/MS method would involve optimizing the chromatographic conditions for separation and the mass spectrometric parameters for the specific precursor-to-product ion transitions of the analyte and a suitable internal standard.

Table 4: Illustrative LC-MS/MS Parameters for Quantitative Analysis of Pyridine Alkaloids in Research Matrices

| Parameter | Condition |

|---|---|

| LC System | UPLC or HPLC |

| Column | Reversed-Phase C18 or Biphenyl (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase | A: Water with 0.1% Formic Acid B: Methanol or Acetonitrile with 0.1% Formic Acid |

| Ionization | Electrospray Ionization (ESI), Positive Mode |

| MS Detection | Multiple Reaction Monitoring (MRM) |

| Example MRM Transition | [M+H]+ → Fragment ion |

Method Development for Trace Analysis in Research Environments

Developing methods for the trace analysis of N-methyl-1-(pyridin-3-yl)methanamine hydrochloride in research environments, such as monitoring its fate in environmental systems or detecting low-level impurities in chemical syntheses, presents unique challenges. The primary objectives are to achieve low limits of detection (LOD) and quantification (LOQ) while maintaining high accuracy and precision.

Key considerations in method development for trace analysis include:

Sample Preparation: This is a critical step to concentrate the analyte and remove interfering matrix components. Solid-phase extraction (SPE) is a powerful technique for this purpose. For a polar, basic compound, cation-exchange or mixed-mode SPE cartridges can be highly effective. The choice of sorbent, wash solvents, and elution solvent must be carefully optimized to maximize recovery and minimize matrix effects.

Chromatography: UPLC is generally preferred over HPLC for trace analysis due to its higher peak concentrations and better resolution, leading to improved signal-to-noise ratios. The selection of the column and mobile phase conditions is crucial to separate the analyte from any co-extracted matrix components.

Mass Spectrometry: High-sensitivity tandem quadrupole mass spectrometers are ideal for trace-level quantification. Optimization of ESI source parameters (e.g., capillary voltage, gas flows, and temperature) and MRM transitions is essential to maximize the instrument's response for the analyte.

Method Validation: A rigorous validation according to established guidelines should be performed to ensure the reliability of the trace analysis method. This includes assessing linearity, accuracy, precision, selectivity, LOD, LOQ, and matrix effects.

By systematically addressing these aspects, robust and sensitive methods can be developed for the trace analysis of N-methyl-1-(pyridin-3-yl)methanamine hydrochloride in diverse and complex research matrices.

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Applications

The utility of N-methyl-1-(pyridin-3-yl)methanamine hydrochloride as a foundational building block in organic synthesis is an area ripe for expansion. The pyridine (B92270) ring is a significant scaffold in medicinal chemistry and agrochemicals. researchgate.netnih.gov Future research could focus on leveraging this compound as a key intermediate for the construction of complex molecular architectures. Its secondary amine provides a reactive site for a variety of chemical transformations, including alkylation, acylation, and arylation, enabling the synthesis of diverse compound libraries for screening purposes. The development of novel catalytic systems that selectively functionalize either the pyridine ring or the amine group could unlock new synthetic pathways, enhancing its versatility as a precursor for pharmaceuticals and other fine chemicals.

Advanced Material Science Integration

Pyridine derivatives are increasingly recognized for their utility in materials science, particularly in the construction of metal-organic frameworks (MOFs) and functional polymers. researchgate.netacs.org The nitrogen atom in the pyridine ring can act as a coordination site for metal ions, making N-methyl-1-(pyridin-3-yl)methanamine a potential ligand for creating novel MOFs. acs.orgrsc.orgnih.gov Future investigations could explore the synthesis of MOFs incorporating this ligand, targeting properties such as gas storage, catalysis, or sensing. researchgate.net The encapsulation of pyridine derivatives within MOF channels has been shown to induce photoinduced electron-transfer processes, suggesting that materials derived from this compound could have applications in photoresponsive systems. acs.orgnih.govacs.org Furthermore, its structure could be integrated into polymer backbones or as pendant groups to create functional materials with tailored electronic, thermal, or coordination properties.

Further Elucidation of Biochemical Mechanisms

The pyridine scaffold is a cornerstone in drug design, present in numerous FDA-approved medications and natural products. nih.govbohrium.commdpi.com While N-methyl-1-(pyridin-3-yl)methanamine itself is a simple molecule, it serves as a crucial fragment in more complex, biologically active compounds. Future research should aim to synthesize derivatives and investigate their interactions with various biological targets. For instance, pyridine-containing molecules have been identified as inhibitors of enzymes like dihydrofolate reductase and as modulators of receptors. researchgate.netnih.gov By using this compound as a starting scaffold, researchers can systematically explore how structural modifications influence biochemical activity, potentially leading to the discovery of new therapeutic agents for a range of diseases, including cancer, microbial infections, and neurodegenerative disorders. bohrium.commdpi.com

Development of Structure-Guided Design Principles for New Chemical Entities

Structure-activity relationship (SAR) studies are fundamental to modern drug discovery, providing insights into how a molecule's structure relates to its biological activity. mdpi.comsemanticscholar.orgnih.gov N-methyl-1-(pyridin-3-yl)methanamine is an ideal starting point for such investigations. Future work should involve computational modeling and synthetic chemistry to design and create focused libraries of analogs. By systematically altering substituents on the pyridine ring and the amine, researchers can probe the specific interactions with target proteins. This approach, often termed "scaffold hopping" or fragment-based design, can resolve issues with existing drug candidates, such as improving metabolic stability or enhancing target selectivity. mdpi.com The insights gained from these SAR studies would establish clear design principles for developing new chemical entities based on this privileged scaffold. mdpi.commdpi.com

Table 1: Conceptual Framework for Structure-Guided Design This interactive table illustrates a hypothetical structure-activity relationship study starting with the core scaffold of N-methyl-1-(pyridin-3-yl)methanamine.

| Modification Site | Modification Type | Predicted Influence on Property | Rationale |

| Pyridine Ring (Position 5) | Addition of a lipophilic group (e.g., -CF3) | Increase cell permeability; potentially alter binding affinity. | Lipophilic groups can enhance passage through cell membranes. |

| Pyridine Ring (Position 2) | Addition of a hydrogen bond donor (e.g., -OH) | Increase target-specific interactions. | Hydrogen bonds can provide critical anchor points in a protein's binding pocket. |

| Methyl Group on Amine | Replacement with a larger alkyl chain (e.g., ethyl) | Alter steric interactions and metabolic stability. | Changes in steric bulk can influence binding conformation and susceptibility to metabolic enzymes. |

| Amine Nitrogen | Incorporation into a heterocyclic ring (e.g., piperazine) | Constrain conformation; introduce new interaction points. | A rigid structure can improve binding selectivity and introduce new vectors for chemical modification. |

Potential in Agrochemical Research and Formulation Enhancements

The pyridine ring is a well-established component in a wide array of agrochemicals, including herbicides, fungicides, and insecticides. researchgate.netnih.govchempanda.com Given that pyridine-based pesticides are considered highly efficient with low toxicity, exploring derivatives of N-methyl-1-(pyridin-3-yl)methanamine for agrochemical applications is a logical next step. agropages.com Future research programs could involve the synthesis of analogs and their systematic screening for activity against various agricultural pests and pathogens.

Furthermore, the hydrochloride salt form of the compound offers inherent advantages for formulation. Hydrochloride salts are frequently used to improve the stability, crystallinity, and aqueous solubility of active ingredients, which can enhance their bioavailability and effectiveness in the field. nih.govpharmainfonepal.com Research into formulation enhancements could explore how N-methyl-1-(pyridin-3-yl)methanamine hydrochloride and its derivatives can be incorporated into stable, water-soluble concentrates or granular formulations, potentially improving handling and application efficiency. pharmainfonepal.comconsensus.app

Table 2: Potential Screening Targets in Agrochemical Research This table outlines potential areas for biological screening of novel derivatives.

| Agrochemical Class | Target Organism/System | Potential Mechanism of Action |

| Insecticide | Aphids, Beetles | Nicotinic acetylcholine (B1216132) receptor (nAChR) modulation |

| Fungicide | Powdery Mildew, Rusts | Inhibition of mitochondrial respiration or key metabolic enzymes |

| Herbicide | Broadleaf Weeds | Disruption of auxin signaling or essential amino acid synthesis |

| Nematicide | Root-knot nematodes | Interference with neuromuscular function |

Q & A

Basic: What analytical techniques are recommended for determining the purity and structural identity of N-methyl-1-(pyridin-3-yl)methanamine hydrochloride?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): Use reverse-phase C18 columns with UV detection at 254 nm. Optimize mobile phases (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to achieve baseline separation of impurities. Purity thresholds should exceed 95% for research-grade material .

- Nuclear Magnetic Resonance (NMR): Perform - and -NMR in deuterated solvents (e.g., DO or DMSO-d). Cross-validate chemical shifts against reference spectra in PubChem or Reaxys databases. For example, the pyridin-3-yl proton environment should show distinct aromatic splitting patterns .

- Mass Spectrometry (MS): Confirm the molecular ion peak ([M+H]) at m/z 201.13 using high-resolution MS (HRMS). Compare with exact mass data from metabolomic studies .

Basic: What synthetic routes are documented for N-methyl-1-(pyridin-3-yl)methanamine hydrochloride?

Methodological Answer:

- Reductive Amination: React 3-pyridinecarboxaldehyde with methylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) in methanol. Isolate the free base and treat with HCl in ethanol to form the hydrochloride salt .

- Alternative Pathway: Substitute pyridin-3-ylmethyl chloride with methylamine under nucleophilic substitution conditions. Monitor reaction progress via thin-layer chromatography (TLC) and purify via recrystallization from ethanol/ether .

Advanced: How can researchers resolve contradictions in reported spectral data (e.g., NMR or MS) for this compound?

Methodological Answer:

- Database Cross-Validation: Use PubChem, Reaxys, or Pistachio databases to compare experimental data with published spectra. Discrepancies in -NMR shifts may arise from solvent effects (e.g., DMSO vs. DO) or salt form differences .

- Isotopic Pattern Analysis: In HRMS, verify the chlorine isotopic signature (3:1 ratio for :) to confirm hydrochloride salt formation. Deviations may indicate incomplete salt conversion or impurities .

Advanced: What strategies optimize the yield of N-methyl-1-(pyridin-3-yl)methanamine hydrochloride in multi-step syntheses?

Methodological Answer:

- Reaction Condition Screening: Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, stoichiometry). For reductive amination, acidic conditions (pH 4-5) enhance imine formation .

- Catalyst Selection: Compare heterogeneous catalysts (e.g., Pd/C) vs. homogeneous agents (e.g., NaBH) for reduction steps. Catalyst recycling may improve cost-efficiency in scaled-up batches .

Advanced: How should stability studies be designed to assess the compound’s degradation under various storage conditions?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and humidity (75% RH) over 4–8 weeks. Monitor degradation via HPLC for new impurity peaks .

- Long-Term Stability: Store aliquots at –20°C (desiccated) and room temperature. Assess hygroscopicity by measuring mass changes; use Karl Fischer titration to quantify water absorption .

Advanced: How can in silico tools predict metabolic pathways or bioactivity of this compound?

Methodological Answer:

- Metabolic Prediction: Use BKMS_METABOLIC or PISTACHIO databases to model phase I/II metabolism. Focus on pyridine ring oxidation (e.g., CYP450-mediated) and amine methylation pathways .

- Docking Studies: Perform molecular docking with targets like monoamine oxidases (MAOs) using AutoDock Vina. Validate predictions with in vitro enzyme inhibition assays .

Basic: What are the solubility characteristics of N-methyl-1-(pyridin-3-yl)methanamine hydrochloride in common solvents?

Methodological Answer:

- Solubility Screening: Use the shake-flask method in DMSO, methanol, and water. Quantify solubility via UV-Vis spectroscopy at λ ~260 nm. Note limited solubility in non-polar solvents (e.g., hexane) .

- Buffer Compatibility: Test solubility in phosphate-buffered saline (PBS) at pH 7.4 for biological assays. Adjust pH with HCl/NaOH if precipitation occurs .

Advanced: How can researchers address discrepancies in biological activity data across studies?